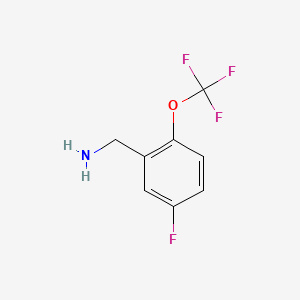

5-Fluoro-2-(trifluoromethoxy)benzylamine

Description

Properties

IUPAC Name |

[5-fluoro-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXDOJFLLZXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-98-4 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 5-Fluoro-2-(trifluoromethoxy)benzylamine (B2936036) Scaffolds

Established synthetic routes to the this compound core structure primarily involve the formation of the benzylamine (B48309) moiety from a pre-functionalized aromatic ring. Key strategies include nucleophilic substitution and reductive amination.

Nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds. libretexts.org In this approach, a suitable precursor, typically 5-fluoro-2-(trifluoromethoxy)benzyl halide (e.g., the bromide or chloride), is treated with an amine source. The reaction generally proceeds via an SN2 mechanism, where the amine nucleophile displaces the halide leaving group. researchgate.net

A common challenge in using ammonia (B1221849) directly as the nucleophile is over-alkylation, which leads to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, the Gabriel synthesis is a frequently employed alternative. This method utilizes phthalimide (B116566) anion as an ammonia surrogate, which undergoes nucleophilic substitution with the benzyl (B1604629) halide. The resulting N-benzylphthalimide is then cleaved, typically via hydrazinolysis, to liberate the desired primary amine.

Another effective strategy is the use of sodium azide (B81097) as the nucleophile to form a benzyl azide intermediate. The azide is then reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step process provides a clean and high-yielding route to the final product.

| Amine Source/Reagent | Intermediate | Key Features |

|---|---|---|

| Ammonia (NH₃) | Direct product | Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org |

| Potassium Phthalimide | N-Benzylphthalimide | A classic method (Gabriel Synthesis) to avoid over-alkylation and cleanly form primary amines. byjus.com |

| Sodium Azide (NaN₃) | Benzyl Azide | Forms an azide intermediate that is subsequently reduced to the amine, offering high yields. |

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. nih.govorganic-chemistry.org This one-pot procedure involves the reaction of a carbonyl compound, in this case, 5-fluoro-2-(trifluoromethoxy)benzaldehyde, with an amine source like ammonia or ammonium chloride. This initial reaction forms an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. nih.govcommonorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent favored for this transformation. organic-chemistry.orgcommonorganicchemistry.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over palladium on carbon (Pd/C). commonorganicchemistry.com The reaction is often catalyzed by a small amount of acid to facilitate imine formation. nih.gov

| Reducing Agent | Typical Solvent | Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for imines over aldehydes; does not require strict pH control. organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective and selective, but requires careful pH control to avoid the release of toxic HCN gas. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol (EtOH), Methanol (MeOH) | A "green" method that produces water as the only byproduct, but may be sensitive to other functional groups. researchgate.net |

| α-Picoline-Borane | Methanol (MeOH), Water (H₂O), or neat | A mild and efficient reagent that can be used under various conditions, including in water. organic-chemistry.org |

The introduction of a fluorine atom onto the aromatic ring can be achieved at different stages of the synthesis. One established approach involves the direct fluorination of a suitable precursor, such as 2-(trifluoromethoxy)benzylamine. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-fluorination of benzylamines. For instance, triflamide-protected benzylamines can undergo ortho-fluorination using a palladium(II) catalyst and an electrophilic fluorine source like N-fluoro-2,4,6-trimethylpyridinium triflate. nih.gov The triflamide directing group can later be removed to yield the free amine.

Alternatively, the fluorine atom can be introduced earlier in the synthetic sequence. A common method is the Sandmeyer reaction, where an amino group on the aromatic ring is converted to a diazonium salt, which is then displaced by fluoride (B91410), typically using fluoroboric acid (HBF₄) or its salts in the Balz-Schiemann reaction. This allows for the regioselective installation of fluorine prior to the elaboration of the benzylamine side chain.

| Reagent | Common Name | Application Notes |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A widely used, versatile, and relatively safe electrophilic fluorinating agent. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Another common "F+" source used in various fluorination reactions, including palladium-catalyzed processes. mdpi.com |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | Used specifically in Pd-catalyzed ortho-fluorination of protected benzylamines. nih.gov |

Emerging Synthetic Approaches for Trifluoromethoxy and Related Fluorinated Groups

The synthesis of the trifluoromethoxy (–OCF₃) group itself presents unique challenges. While established methods exist, research continues to focus on developing milder and more efficient protocols.

A historical and industrially relevant method for creating aryl trifluoromethyl ethers involves a halogen exchange (Halex) reaction. nih.govbeilstein-journals.org This process typically starts with a corresponding aryl trichloromethyl ether, which can be prepared from a phenol (B47542) derivative. The three chlorine atoms are then substituted with fluorine using a fluorinating agent.

The seminal work in this area involved using antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to facilitate the exchange. beilstein-journals.org Anhydrous hydrogen fluoride (HF) is another reagent capable of performing this transformation, particularly on an industrial scale. acs.org For example, a substituted anisole (B1667542) can be subjected to photochlorination to form an aryl trichloromethyl ether, which is then fluorinated. nih.gov This method is robust but often requires harsh conditions and specialized equipment.

| Starting Material | Fluorinating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Ar-OCCl₃ | SbF₃ / SbCl₅ (cat.) | Heating, neat or in high-boiling solvent | beilstein-journals.org |

| Ar-OCCl₃ | Anhydrous HF | High temperature and pressure in an autoclave | acs.org |

| Phenol + CCl₄ | Anhydrous HF | One-pot reaction at 100-150 °C under pressure | acs.org |

A more modern and often milder approach to aryl trifluoromethyl ethers involves the deoxyfluorination of aryl fluoroformates. mdpi.com This two-step sequence begins with the reaction of a phenol with phosgene (B1210022) (COCl₂) or its safer equivalent, fluorophosgene (COF₂), to generate an aryl fluoroformate intermediate (Ar-OCOF). beilstein-journals.orgmdpi.com

In the second step, this intermediate is treated with a deoxyfluorinating reagent, such as sulfur tetrafluoride (SF₄). SF₄ replaces the carbonyl oxygen with two fluorine atoms, converting the fluoroformate group into a trifluoromethoxy group. mdpi.com While effective, SF₄ is a highly toxic and corrosive gas, necessitating careful handling. The reaction is typically performed at elevated temperatures in a pressure vessel. nih.govbeilstein-journals.org

| Step | Reagents | Intermediate/Product | Key Considerations |

|---|---|---|---|

| 1. Formate Formation | Phenol + COF₂ | Aryl Fluoroformate (Ar-OCOF) | Fluorophosgene is highly toxic; requires specialized handling. |

| 2. Deoxyfluorination | Ar-OCOF + SF₄ | Aryl Trifluoromethyl Ether (Ar-OCF₃) | Sulfur tetrafluoride is a toxic gas; reactions are run under pressure at high temperatures (160-175 °C). mdpi.com |

Desulfurization-Based Syntheses of Trifluoromethoxy Compounds

A prominent strategy for introducing the trifluoromethoxy group into aromatic and aliphatic systems is through an oxidative desulfurization-fluorination sequence. researchgate.nethw.ac.uk This method typically involves the conversion of a hydroxyl group into a dithiocarbonate, such as a xanthate, which is then subjected to fluorination to yield the -OCF₃ group. researchgate.net

The process begins with the reaction of a phenol or an alcohol with a reagent like imidazolium (B1220033) or benzimidazolium salt in the presence of a mild base to form the corresponding xanthate intermediate. nih.gov This intermediate is then treated with a fluorinating agent and an oxidant. A common reagent system consists of a pyridine-HF complex (such as 70% HF/Pyridine) or tetrabutylammonium (B224687) dihydrogen trifluoride (TBAH₂F₃) as the fluoride source, and an N-haloimide, like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), as the oxidant. researchgate.netrsc.org This one-pot procedure converts the C-S bond of the xanthate into a C-F bond, ultimately forming the trifluoromethyl ether. hw.ac.uk

This methodology is applicable to a wide range of phenols, yielding aryl trifluoromethyl ethers. nih.gov However, its application to aliphatic alcohols is generally successful only for primary alcohols; secondary, tertiary, and benzylic alcohols often yield alkyl fluorides as the main product instead of the desired trifluoromethyl ether. hw.ac.ukrsc.org

Table 1: Examples of Aryl Trifluoromethyl Ether Synthesis via Oxidative Desulfurization-Fluorination

| Starting Phenol/Alcohol | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-n-Propylphenol | 70% HF/Py, DBH | 4-n-Propyl-1-(trifluoromethoxy)benzene | 81 | rsc.org |

| 4-Cyanophenol | 70% HF/Py, DBH | 4-Cyano-1-(trifluoromethoxy)benzene | 70 | rsc.org |

| Methyl 4-hydroxybenzoate | Imidazolium salt, then XtalFluor-E, TCCA | Methyl 4-(trifluoromethoxy)benzoate | 85 | nih.gov |

| 4-Nitrophenol | Imidazolium salt, then XtalFluor-E, TCCA | 1-Nitro-4-(trifluoromethoxy)benzene | 82 | nih.gov |

| 2-Naphthol | Imidazolium salt, then XtalFluor-E, TCCA | 2-(Trifluoromethoxy)naphthalene | 81 | nih.gov |

DBH: 1,3-dibromo-5,5-dimethylhydantoin; TCCA: Trichloroisocyanuric acid

Electrophilic Trifluoromethylation of Oxygenated Species

Direct O-trifluoromethylation of alcohols and phenols using electrophilic trifluoromethylating agents represents a more direct approach to trifluoromethyl ethers. researchgate.net This strategy avoids the pre-functionalization required in desulfurization-based methods. Key to this approach is the development of shelf-stable, electrophilic "CF₃⁺" sources.

Among the most well-known are the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents. researchgate.netyoutube.com For instance, O-(trifluoromethyl)dibenzofuranium salts, a class of Umemoto reagents, have been used for the direct O-trifluoromethylation of alcohols and phenols under mild conditions. rsc.org A significant challenge with some of these earlier reagents was their difficult preparation and the need for very low temperatures. rsc.org

More recent developments include a two-step protocol involving O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination. ias.ac.in In this method, a phenol is reacted with sodium bromodifluoroacetate, and the resulting aryloxydifluoroacetate intermediate is then treated with a fluorinating agent like Selectfluor to yield the aryl trifluoromethyl ether. ias.ac.in Another approach involves the decarboxylative fluorination of aryloxydifluoroacetic acids using silver(II) fluoride (AgF₂). researchgate.net These methods have broadened the scope and practicality of synthesizing trifluoromethoxy-containing aromatic compounds.

Table 2: Examples of Electrophilic O-Trifluoromethylation

| Substrate | Method/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | O-Carboxydifluoromethylation, then Selectfluor | Trifluoromethoxybenzene | 75 | ias.ac.in |

| 4-Bromophenol | O-Carboxydifluoromethylation, then Selectfluor | 1-Bromo-4-(trifluoromethoxy)benzene | 82 | ias.ac.in |

| Estrone | Decarboxylative fluorination with AgF₂ | Estrone 3-(trifluoromethyl ether) | 71 | researchgate.net |

| Various Alcohols | Hypervalent iodine(III) reagent | Alkyl Trifluoromethyl Ethers | Not specified | youtube.com |

Radical Trifluoromethoxylation Strategies for Alkene Functionalization

The radical functionalization of alkenes provides a powerful tool for rapidly increasing molecular complexity. While direct radical trifluoromethoxylation of alkenes is an emerging field, the related radical trifluoromethylation of alkenes is well-established. wikipedia.orgnih.gov These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds across a carbon-carbon double bond. wikipedia.org

The •CF₃ radical can be generated from various inexpensive and readily available precursors. For example, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can be reduced, often photochemically or with a copper catalyst, to generate the •CF₃ radical via desulfonation of an intermediate CF₃SO₂ radical. wikipedia.org The addition of the •CF₃ radical to an alkene produces a new β-trifluoromethyl radical intermediate. This intermediate can then be trapped by a halogen atom (e.g., from CuCl₂) to achieve a vicinal difunctionalization, such as chloro-trifluoromethylation. wikipedia.org

Another strategy involves the visible-light-promoted fragmentation of trifluoroacetic anhydride, which proceeds through a trifluoroacyl radical (•COCF₃). libretexts.org This radical can add to olefins to achieve trifluoroacetylation. Under modified conditions, this method can also be adapted to achieve trifluoromethylation, demonstrating the versatility of radical precursors in functionalizing alkenes. libretexts.org These methods highlight the potential for developing analogous radical trifluoromethoxylation reactions for alkene functionalization.

Reactivity Profiles and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay between the nucleophilic primary amine and the substituted benzyl framework. The trifluoromethoxy group is generally stable to a variety of chemical conditions. researchgate.net

Nucleophilic Reactions Involving the Amine Functional Group

The primary amine group in this compound is a key site of reactivity, acting as a potent nucleophile. It readily participates in standard amine reactions, such as acylation with acyl chlorides or anhydrides to form the corresponding N-benzylamides. organic-chemistry.org

Furthermore, the amine can act as the amine component in the Strecker reaction, one of the oldest and most fundamental multicomponent reactions. rsc.org In this synthesis, the benzylamine condenses with an aldehyde or ketone to form an imine intermediate. Subsequent addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to the imine yields an α-aminonitrile. This product serves as a valuable precursor for the synthesis of non-natural α-amino acids. rsc.org

Oxidative and Reductive Manipulations of the Benzylamine Framework

The benzylamine moiety can undergo various oxidative and reductive transformations.

Oxidative Manipulations: The oxidation of benzylamines is a common method for synthesizing imines and amides. Under metal-free, organocatalytic conditions using an oxygen atmosphere, primary benzylamines can undergo oxidative self-coupling to form N-benzylidenebenzylamine derivatives. Photocatalytic systems, such as those using Zn-Bi₂WO₆, can also achieve this transformation with high selectivity. rsc.org Alternatively, oxidation in the presence of a copper catalyst can lead to oxidative deamination, converting the benzylamine into the corresponding benzaldehyde. Lewis acid-catalyzed oxidation, for example with ZnBr₂ and tert-butyl hydroperoxide (TBHP), can convert primary benzylamines into the corresponding benzamides.

Table 3: Oxidative Transformations of Benzylamines

| Reaction Type | Catalyst/Reagents | Typical Product | Reference |

|---|---|---|---|

| Oxidative Self-Coupling | Salicylic Acid Derivative / O₂ | N-Benzylidenebenzylamine | |

| Oxidative Deamination | Cu²⁺ / O₂ | Benzaldehyde | |

| Oxidation to Amide | ZnBr₂ or FeCl₃ / TBHP | Benzamide | |

| Photocatalytic Oxidation | Rhodium on BiOIO₃ | Benzonitrile (B105546) or N-Benzylidenebenzylamine |

Reductive Manipulations: The benzylamine framework is generally stable to many reducing agents, such as sodium borohydride. The primary reductive manipulation of a benzylamine is hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond. This N-debenzylation is typically achieved by catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) and a hydrogen source. This reaction is fundamental in synthetic chemistry where the benzyl group is used as a protecting group for a primary or secondary amine. After other synthetic steps are completed, the benzyl group is removed via hydrogenolysis to reveal the free amine. organic-chemistry.org

Multicomponent Reactions for Complex Heterocycle Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Benzylamines are excellent substrates for MCRs, serving as the amine component in the construction of diverse and complex heterocyclic scaffolds.

One prominent example is the Kabachnik–Fields reaction. In this one-pot reaction, a ketone, an amine (such as a benzylamine), and a dialkyl phosphite (B83602) (e.g., diethyl phosphite) condense to form an α-aminophosphonate. This reaction is valuable for incorporating a phosphonate (B1237965) group into heterocyclic systems, which are of interest in medicinal chemistry.

Another important MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The use of a benzylamine in this reaction leads to the formation of a complex α-acylamino amide product. This reaction is renowned for its ability to rapidly generate molecular diversity from simple starting materials.

of this compound

Typically, the synthesis of benzylamines of this nature may proceed through alternative pathways, such as the reduction of a corresponding benzonitrile or benzamide, or the nucleophilic substitution of a benzyl halide. These methods, however, fall outside the specified scope of catalytic coupling for carbon-nitrogen bond elaboration.

Advanced Analytical Characterization and Computational Studies

Spectroscopic Investigations of 5-Fluoro-2-(trifluoromethoxy)benzylamine (B2936036) and its Derivatives

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary pieces of information to build a complete picture of the molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While specific spectral data for this compound is not widely published, analysis of the closely related isomer, 2-(Trifluoromethyl)benzylamine , provides a clear example of how NMR is used for structural assignment. chemicalbook.com

In the ¹H NMR spectrum of 2-(Trifluoromethyl)benzylamine, distinct signals correspond to each unique proton environment. chemicalbook.com The aromatic protons appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their relative positions on the benzene (B151609) ring. The benzylic protons (-CH₂NH₂) show a characteristic signal further upfield, while the amine protons (-NH₂) can sometimes be observed as a broad singlet. chemicalbook.com

¹⁹F NMR is crucial for organofluorine compounds, providing direct information about the fluorine-containing groups. nih.gov The chemical shift of the -OCF₃ group in the target molecule would be a key identifier, distinguishing it from the -CF₃ group in related structures. The coupling between fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) in ¹H and ¹³C NMR spectra, respectively, offers further confirmation of the structure. nih.govnih.gov

Table 1: Representative ¹H NMR Data for a Related Compound: 2-(Trifluoromethyl)benzylamine This table is based on data for a structural isomer to illustrate the application of NMR spectroscopy.

| Assignment | Chemical Shift (ppm) | Description | Reference |

| Aromatic H | 7.609 | Multiplet | chemicalbook.com |

| Aromatic H | 7.551 | Multiplet | chemicalbook.com |

| Aromatic H | 7.520 | Multiplet | chemicalbook.com |

| Aromatic H | 7.320 | Multiplet | chemicalbook.com |

| -CH₂- (Benzylic) | 3.995 | Singlet | chemicalbook.com |

| -NH₂ (Amine) | 1.810 | Broad Singlet | chemicalbook.com |

| Data acquired in CDCl₃ at 400 MHz. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint." For this compound, key absorption bands in the FT-IR spectrum would confirm the presence of its characteristic functional groups.

Specific vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl (B1604629) group (-CH₂) are found just below 3000 cm⁻¹.

C-F and C-O Stretching: The strong, characteristic vibrations of the C-F bonds within the trifluoromethoxy (-OCF₃) group are expected in the 1000-1300 cm⁻¹ region. This is often a complex and intense set of absorptions.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

While a specific spectrum for the title compound is not available, data for related molecules like 5-Fluorouracil and libraries such as the Aldrich FT-IR Collection demonstrate the utility of this technique for identifying functional groups. researchgate.netthermofisher.com For instance, the FT-IR spectrum of 5-Fluorouracil clearly shows the N-H stretching bands between 3300-3500 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula.

For the isomer 2-Fluoro-5-(trifluoromethoxy)benzylamine , the predicted monoisotopic mass is 209.04637 Da. uni.lu An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at an m/z of 210.05365. uni.lu The observation of this exact mass would provide strong evidence for the molecular formula C₈H₈F₄NO, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information. nih.gov

Table 2: Predicted HRMS Data for an Isomer: 2-Fluoro-5-(trifluoromethoxy)benzylamine This table illustrates the type of data obtained from HRMS analysis.

| Adduct | Predicted m/z | Molecular Formula | Reference |

| [M+H]⁺ | 210.05365 | C₈H₈F₄NO | uni.lu |

| [M+Na]⁺ | 232.03559 | C₈H₇F₄NNaO | uni.lu |

| [M-H]⁻ | 208.03909 | C₈H₆F₄NO | uni.lu |

| Data from computational prediction. |

Solid-State Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions such as hydrogen bonding.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical lens through which to understand molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could predict a variety of key parameters:

Optimized Geometry: The most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This would likely confirm the non-planar nature of the -OCF₃ group relative to the benzene ring. nih.gov

Electronic Properties: The distribution of electron density across the molecule can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich and electron-poor regions, which is critical for predicting reactivity.

Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and chemical reactivity.

Spectroscopic Parameters: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments.

Studies on related fluorinated molecules often employ DFT to rationalize their structure and reactivity, highlighting how the strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups influences the electronic properties of the aromatic ring. acs.orgsemanticscholar.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Computational studies on similar substituted aromatic compounds show that the precise location and nature of substituents dictate the spatial distribution of these orbitals. nih.govchemrxiv.org In the case of this compound, the HOMO is likely to be localized more on the aminomethyl group and the benzene ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the benzene ring and the electron-withdrawing trifluoromethoxy group.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related aromatic amines, computational studies have shown that the introduction of functional groups can strategically tune the HOMO-LUMO gap. chemrxiv.org

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Benzylamines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Benzylamine (B48309) | -8.5 | -0.5 | 8.0 | Moderate |

| 4-Fluorobenzylamine | -8.7 | -0.7 | 8.0 | Moderate |

| 2-(Trifluoromethyl)benzylamine | -9.2 | -1.2 | 8.0 | Higher |

| This compound | Predicted Lower | Predicted Lower | Expected to be relatively small | Potentially High |

Note: The values for substituted benzylamines are illustrative and based on general principles of substituent effects. Precise values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, with red indicating areas of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack).

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The lone pair of electrons on the nitrogen atom of the aminomethyl group would create a region of strong negative potential (red), making it a primary site for hydrogen bonding and interaction with electrophiles. The fluorine and oxygen atoms of the trifluoromethoxy group, being highly electronegative, would also contribute to negative potential regions.

Conversely, the hydrogen atoms of the aminomethyl group and the hydrogen atoms on the aromatic ring would exhibit positive electrostatic potential (blue), rendering them susceptible to interactions with nucleophiles. The carbon atom attached to the electron-withdrawing trifluoromethoxy group is also expected to have a significant positive character. youtube.com

Computational studies on similar fluorinated aromatic compounds have demonstrated the utility of MEP maps in understanding intermolecular interactions. nih.gov The distinct positive and negative regions on the MEP surface of this compound suggest its potential to engage in a variety of non-covalent interactions.

Computational Modeling of Intermolecular Interactions and Self-Assembly Phenomena

The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the fluorine and trifluoromethoxy groups) in this compound suggests a high propensity for forming specific intermolecular interactions. Computational modeling, often employing methods like Density Functional Theory (DFT), can elucidate the nature and strength of these interactions, which govern the molecule's self-assembly into larger structures.

Studies on related fluorinated and aminated molecules have highlighted the importance of various non-covalent interactions in their crystal packing and aggregation behavior. nih.govresearchgate.netnih.gov For this compound, the following interactions are likely to be significant:

N-H···N Hydrogen Bonds: The primary amine group can act as a hydrogen bond donor, forming strong interactions with the nitrogen atom of a neighboring molecule.

N-H···F and N-H···O Hydrogen Bonds: The amine hydrogens can also form hydrogen bonds with the electronegative fluorine and oxygen atoms of the trifluoromethoxy group.

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic C-H bonds and the fluorine or oxygen atoms can further stabilize the molecular assembly. researchgate.net

In Silico Prediction of Physicochemical Descriptors and Adduct Properties

In silico methods, such as Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the physicochemical properties of molecules based on their chemical structure. nih.gov These predictions are crucial in the early stages of research and development, as they can guide experimental efforts and reduce costs.

For this compound, various physicochemical descriptors can be predicted with reasonable accuracy using established computational models. These descriptors are important for understanding the molecule's behavior in different environments.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 209.15 g/mol | Basic property for all chemical calculations. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Low to moderate | Influenced by the polar amine group and the hydrophobic aromatic and trifluoromethoxy groups. |

| pKa (Basicity of the amine group) | ~8.5 - 9.5 | The electron-withdrawing groups are expected to slightly decrease the basicity compared to benzylamine (pKa ~9.3). nih.gov |

| Polar Surface Area (PSA) | ~26 Ų | Related to the molecule's ability to form hydrogen bonds and its transport properties. |

Furthermore, computational methods can be employed to predict the properties of adducts that this compound might form. For instance, by modeling the interaction of the benzylamine with various acids, the stability and structure of the resulting salts can be predicted. This is particularly relevant in pharmaceutical and materials science applications where salt formation is often used to modify the properties of a compound.

Research Applications and Biological Activities Preclinical and in Vitro Focus

Applications in Medicinal Chemistry and Preclinical Drug Discovery Research

The strategic incorporation of fluorine and fluorine-containing functional groups is a well-established strategy in modern drug discovery. The presence of these moieties in 5-Fluoro-2-(trifluoromethoxy)benzylamine (B2936036) makes it a valuable building block for the synthesis of novel therapeutic agents.

The trifluoromethoxy group and the fluorine atom in this compound can significantly influence the pharmacokinetic profile of drug candidates. The trifluoromethoxy group, in particular, is known to enhance metabolic stability by blocking potential sites of oxidation. This can lead to a longer half-life and improved bioavailability of a drug molecule. Furthermore, the lipophilicity of a compound can be fine-tuned by the introduction of these fluorinated groups, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The fluorine atom and the trifluoromethoxy group can play a crucial role in molecular recognition by forming specific interactions with biological targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, which can enhance the binding affinity and selectivity of a ligand for its receptor. For example, in the design of novel antiepileptic agents, a fluoro-substituted phenyl group was found to be a key structural feature for interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor. acs.org The electron-withdrawing nature of these groups can also modulate the acidity or basicity of nearby functional groups, further influencing binding interactions.

Chemical probes are essential tools for studying biological processes. Due to its unique fluorine substitution pattern, this compound can be used as a precursor for the synthesis of ¹⁹F NMR probes. These probes can be utilized in ¹⁹F NMR spectroscopy to investigate drug-target interactions and to study the conformational changes in biomolecules upon ligand binding, providing valuable insights into the mechanisms of action of bioactive compounds.

While specific preclinical data for this compound is not extensively documented, its structural motifs are present in compounds investigated for various therapeutic applications.

Anti-cancer Agents: The trifluoromethyl group is a common feature in many anti-cancer drugs. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been developed as potent dual inhibitors of FLT3 and CHK1 kinases, which are implicated in acute myeloid leukemia. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold for the development of new kinase inhibitors.

Neuroactive Compounds: As previously mentioned, fluoro-substituted phenyl groups are important for the activity of some neuroactive compounds. acs.org The structural similarity of this compound to intermediates used in the synthesis of drugs targeting neurological disorders suggests its potential in this area. chemimpex.com

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Fluorinated compounds have shown promise in this field, and the unique electronic properties of this compound make it an interesting candidate for the synthesis of novel antimicrobial drugs.

| Therapeutic Area | Potential Application of this compound |

| Anti-cancer | Scaffold for kinase inhibitors |

| Neuroactive Compounds | Intermediate for drugs targeting neurological disorders |

| Antimicrobial Agents | Building block for novel antimicrobial drugs |

This compound is an ideal starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically modifying the benzylamine (B48309) core and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired pharmacological effect. These studies are crucial for optimizing lead compounds and developing potent and selective drug candidates. For example, SAR studies on 2-phenoxybenzamides revealed that the substitution pattern on the anilino part of the molecule significantly impacted antiplasmodial activity. mdpi.com

Contributions to Agrochemical Science and Development

Optimization of Agrochemical Efficacy and Environmental Stability

The presence of fluorine and trifluoromethoxy substituents in agrochemical candidates can lead to enhanced efficacy and improved environmental stability. The carbon-fluorine bond is exceptionally strong, making molecules more resistant to degradation by metabolic processes in target pests and in the environment. This can result in a longer-lasting effect and potentially lower application rates. The trifluoromethoxy group, in particular, is known to increase lipophilicity, which can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.

While specific studies on the direct application of this compound for optimizing agrochemical efficacy are not extensively published, the principles of its structural benefits are well-established in the field of agrochemical research. The strategic placement of these fluorine-containing moieties is a key strategy in the development of modern pesticides and herbicides.

Synthesis of Intermediates for Crop Protection Agents

This compound serves as a valuable intermediate in the synthesis of more complex molecules for crop protection. Its primary amine group is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into a larger molecular framework.

Table 1: Potential Agrochemical Scaffolds from this compound

| Agrochemical Class | Potential Synthetic Route | Key Feature of Fluorinated Moiety |

| Herbicides | Acylation or alkylation of the amine with a herbicidally active acid or halide. | Enhanced target site binding and metabolic stability. |

| Fungicides | Reaction with a fungicide core structure containing a suitable electrophile. | Increased lipophilicity for better fungal cell wall penetration. |

| Insecticides | Incorporation into neonicotinoid or diamide (B1670390) insecticide backbones. | Improved resistance to metabolic degradation by insects. |

Innovations in Materials Science and Engineering

The unique properties conferred by fluorine substitution are also highly sought after in the field of materials science. Fluorinated polymers and functional materials often exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity.

Design and Synthesis of Fluorinated Polymers with Enhanced Thermal and Chemical Stability

This compound can be utilized as a monomer or a modifying agent in the synthesis of high-performance fluorinated polymers. The benzylamine functionality can be converted into a variety of polymerizable groups or used to introduce the fluorinated side chain onto a pre-existing polymer backbone. The resulting polymers are anticipated to possess high thermal stability and resistance to chemical degradation due to the strong C-F bonds.

The synthesis of such polymers could involve polycondensation reactions where the amine group reacts with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to form polyamines. The presence of the bulky and electron-withdrawing trifluoromethoxy group can also influence the polymer's morphology and chain packing, potentially leading to materials with unique mechanical and processing characteristics.

Application in Functional Materials Development (e.g., Advanced Coatings, Electronic Components)

The incorporation of the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into materials can lead to the development of advanced functional coatings. Fluorinated additives are known to reduce the surface energy of coatings, leading to enhanced water and oil repellency. researchgate.net This is particularly valuable for creating self-cleaning surfaces or protective coatings that resist fouling.

In the realm of electronic components, the low dielectric constant and high thermal stability of fluorinated materials are advantageous. Polymers derived from or containing this compound could find applications as insulating layers in microelectronics or as components in high-frequency printed circuit boards.

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Material Type | Key Property Conferred by Fluorination |

| Advanced Coatings | Fluorinated polyamides or polyimides | High thermal stability, chemical resistance, hydrophobicity |

| Electronic Components | Low dielectric constant polymers | Electrical insulation, signal integrity at high frequencies |

| Functional Membranes | Gas separation or filtration membranes | Modified permeability and selectivity |

Role in Advanced Analytical Chemistry Methodologies

In analytical chemistry, reagents that can selectively react with analytes to enhance their detection are of great importance. The chemical properties of this compound suggest its potential utility in this domain.

Development of Reagents for Trace Analysis and Compound Detection

Benzylamine derivatives can act as ligands for metal ions. The nitrogen atom of the amine can coordinate with metal centers, and the properties of the resulting complex can be tuned by the substituents on the aromatic ring. It is conceivable that this compound could be developed into a ligand for the selective extraction or colorimetric/fluorometric determination of trace metals. The fluorine substituents would influence the electronic properties of the ligand and the stability and spectroscopic properties of the metal complex.

Furthermore, the primary amine group can be used to derivatize other molecules, such as carbonyl compounds, to make them more amenable to analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The introduction of the fluorine-rich 5-fluoro-2-(trifluoromethoxy)phenyl group would provide a strong signal for fluorine-specific detectors or enhance the volatility and chromatographic behavior of the derivatized analyte. While specific reagents based on this compound are not yet widely reported, its structural features make it a promising candidate for future development in this area.

Emerging Interdisciplinary Applications in Bionanotechnology

As of the current body of scientific literature, there is no available research specifically detailing the investigation of self-assembled nanostructures and their functionalization involving the compound This compound . While the fields of bionanotechnology and materials science actively explore the self-assembly of various fluorinated organic molecules for the development of novel nanomaterials, specific studies focusing on this particular benzylamine derivative have not been published.

The unique properties of fluorinated compounds, such as hydrophobicity, lipophobicity, and high thermal and chemical stability, make them attractive candidates for applications in nanotechnology. Research in this area often focuses on how the introduction of fluorine atoms into molecular structures can drive the self-assembly process and impart desired functionalities to the resulting nanostructures. These functionalities can range from enhanced drug delivery capabilities to improved imaging contrast.

However, a comprehensive search of scientific databases and scholarly articles did not yield any studies that have utilized This compound as a building block for self-assembled nanostructures or in the functionalization of existing nanomaterials. Therefore, no detailed research findings or data tables on its specific role in this context can be provided at this time. The exploration of this compound's potential in bionanotechnology remains an open area for future research.

Future Perspectives and Research Challenges

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of fluorinated benzylamines is of paramount importance. nih.gov Future research will likely focus on creating enantiomerically pure forms of 5-Fluoro-2-(trifluoromethoxy)benzylamine (B2936036) and its derivatives.

Current strategies for the stereoselective synthesis of fluorinated chiral amines often involve the asymmetric reduction of or addition to N-tert-butylsulfinyl imines, which has proven effective for a range of substrates. nih.gov Another promising avenue is the catalytic asymmetric synthesis via biomimetic transamination, which has been explored for compounds like α-(trifluoromethyl)benzylamine. researchgate.net

Challenges remain in achieving high enantioselectivity and yields specifically for substrates with the 2-(trifluoromethoxy) substitution pattern. Future advancements may leverage novel chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. nih.govnih.gov The development of catalytic systems that can tolerate the electronic properties of the trifluoromethoxy group while inducing high stereoselectivity is a critical goal. nih.gov

Table 1: Examples of Stereoselective Methods for Related Fluorinated Amines

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Asymmetric Reduction | N-tert-butylsulfinyl imines | Fluorinated Imines | High stereoselectivity and broad substrate scope. nih.gov |

| Biomimetic 1,3-Proton Shift | Cinchonidine derivatives | α-(Trifluoromethyl)imine | Catalytic asymmetric approach to chiral amines. researchgate.net |

| Reductive Cross-Coupling | Nickel-catalyst | Acyl chlorides & trifluoromethylating agents | Enantioselective synthesis of α-trifluoromethylated ketones, precursors to chiral alcohols and amines. acs.org |

Computational-Guided Design for Tailored Molecular Properties

In silico methods are becoming indispensable tools in modern drug discovery, allowing for the rational design of molecules with optimized properties before their synthesis. nih.gov For derivatives of this compound, computational modeling and virtual screening can accelerate the discovery of new bioactive compounds. frontiersin.org

Molecular docking studies can predict the binding interactions of designed ligands with specific biological targets, such as enzymes or receptors. acs.orgacs.org This approach helps in understanding the structure-activity relationships (SAR) and in prioritizing synthetic targets. For instance, computational analysis can elucidate how the fluorine and trifluoromethoxy groups contribute to binding affinity and selectivity. The consistent presence of a fluoro-substituted phenyl group in certain GABAA receptor modulators highlights the value of this moiety, which can be further explored computationally. acs.org

Future research will likely integrate machine learning and artificial intelligence to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov These models, trained on large datasets of existing compounds, can help to design derivatives of this compound with improved pharmacokinetic profiles and reduced off-target effects, thereby minimizing late-stage failures in drug development.

Integration of Novel Fluorination Strategies for Enhanced Synthetic Efficiency

While this compound is a valuable intermediate, its synthesis can be improved by incorporating more efficient and selective fluorination technologies. Recent years have seen significant progress in C–H fluorination, which offers a more atom-economical and sustainable alternative to traditional methods that require pre-functionalized substrates. d-nb.infonih.gov

Strategies such as palladium-catalyzed C(sp³)–H fluorination and metal-free radical fluorination could potentially be adapted for the late-stage introduction of the fluorine atom onto the benzylamine (B48309) core. nih.govbeilstein-journals.org Furthermore, advancements in handling trifluoromethyl groups, such as controlled didefluorination of o-trifluoromethyl benzylamines to yield monofluorinated products, present innovative synthetic pathways. acs.orgacs.org This particular strategy, proceeding through a difluoroquinone methide intermediate, demonstrates a sophisticated transformation that could inspire new routes to related structures. acs.org

The development of novel trifluoromethoxylation reagents and methods is also crucial. nih.gov Integrating these cutting-edge fluorination and trifluoromethoxylation techniques into the synthetic sequence could lead to shorter, higher-yielding, and more environmentally friendly routes to this compound and its derivatives.

Table 2: Modern Fluorination Methodologies

| Technique | Reagent/Catalyst | Key Advantage | Potential Application |

|---|---|---|---|

| C(sp³)–H Fluorination | Palladium catalysts, photoredox catalysts | Direct functionalization of C-H bonds, reducing synthetic steps. d-nb.infonih.gov | Late-stage fluorination of benzylamine precursors. |

| Base-Mediated Didefluorination | Disilazide bases | Selective transformation of -CF3 groups into monofluorinated heterocycles. acs.org | Creating novel scaffolds from trifluoromethylated benzylamines. |

| Electrophilic Fluorination | Selectfluor®, NFSI | Readily available reagents for various transformations. nih.govbeilstein-journals.org | Introduction of fluorine under specific mechanistic conditions (polar or radical). |

Exploration of Uncharted Biological Targets and Pathways

The unique electronic properties conferred by the fluorine and trifluoromethoxy groups suggest that derivatives of this compound could interact with a wide range of biological targets. sinoshiny.comnih.gov Currently, the specific biological activities of this compound are not extensively documented. A significant future research direction is the systematic screening of a library of its derivatives against various biological targets to uncover novel therapeutic applications.

Fluorinated compounds have found success as anticancer, antiviral, and anti-inflammatory agents, as well as drugs targeting the central nervous system. chemimpex.comacs.orgnih.gov For example, benzylamine-derived sulfonamides have shown potent inhibitory activity against thrombin, a key enzyme in blood coagulation. nih.gov Derivatives of this compound could be explored for similar activities. The compound's structure could serve as a scaffold for developing inhibitors of enzymes like acetohydroxyacid synthase or epidermal growth factor receptor (EGFR) kinases. nih.gov

Exploring its potential as a modulator of ion channels, such as the GABA-A receptor, is another promising avenue, given that many successful modulators contain fluorinated phenyl rings. nih.govacs.org High-throughput screening campaigns, coupled with mechanism-of-action studies, will be essential to identify and validate new biological targets and pathways for this class of compounds.

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. archivemarketresearch.com This involves the use of safer solvents, catalytic rather than stoichiometric reagents, and processes that are more energy-efficient. Continuous-flow manufacturing is an emerging technology that offers significant advantages for the production of fluorinated intermediates. acs.org It allows for better control over reaction parameters, improved safety in handling reactive intermediates, and seamless integration of multiple synthetic steps, which can lead to higher yields and purity. acs.org Applying flow chemistry to critical steps in the synthesis of this compound, such as the introduction of the trifluoromethoxy group, could overcome many of the challenges associated with batch processing. acs.org

Furthermore, developing robust purification methods that avoid costly and difficult techniques like preparative HPLC is crucial for making the production process economically feasible on an industrial scale. google.com

Q & A

Q. Table 1: Reaction Optimization for Benzylamine Derivatives

| Precursor | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde derivative | NaBH3CN | MeOH | 25 | 65–75 | |

| Nitrile derivative | H2 (Pd/C) | EtOAc | 50 | 80–85 |

Key Considerations:

- Solvent polarity affects reaction kinetics; polar aprotic solvents (e.g., THF) enhance intermediate stability.

- Catalyst loading (e.g., 5% Pd/C for hydrogenation) balances cost and efficiency .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Combined spectroscopic and computational methods are employed:

- NMR Analysis: 1H and 19F NMR confirm substitution patterns. For example, the benzylamine proton resonates at δ 3.8–4.2 ppm, while trifluoromethoxy groups show distinct 19F signals at δ −55 to −60 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C8H7F4NO; calc. 209.14) .

- InChI Key: Unique identifiers (e.g.,

DBGROTRFYBSUTRfor related compounds) ensure reproducibility .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Data | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 4.05 (s, 2H, CH2NH2) | |

| 19F NMR | δ −58.2 (OCF3), −112.5 (Ar-F) | |

| HRMS (ESI+) | m/z 210.138 [M+H]+ |

Basic: What physicochemical properties are critical for handling this compound in research?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Pre-dissolution in DMSO is recommended for biological assays .

- Stability: Hygroscopic; store under inert gas (N2/Ar) at −20°C. Decomposes above 150°C .

- Safety: WGK 3 classification (highly hazardous to water); use fume hoods and PPE .

Advanced: How do electronic effects of fluorine substituents influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing trifluoromethoxy (−OCF3) and fluorine groups activate the benzylamine for electrophilic reactions but deactivate aromatic rings toward nucleophilic attack. For example:

- Friedel-Crafts Alkylation: Low reactivity due to reduced ring electron density.

- Buchwald-Hartwig Coupling: Requires bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

Data Contradiction Note:

Conflicting reports exist on the efficacy of SNAr (nucleophilic aromatic substitution). While some studies report successful amination , others note side reactions (e.g., defluorination) under harsh conditions .

Advanced: What analytical challenges arise in quantifying trace impurities in fluorinated benzylamines?

Methodological Answer:

Q. Table 3: HPLC Conditions for Impurity Profiling

| Column | Mobile Phase | Flow Rate | Detection | LOD (ppm) |

|---|---|---|---|---|

| C18 (5 μm) | H2O/ACN + 0.1% TFA | 1.0 mL/min | UV 254 nm | 0.1 |

Advanced: How can contradictions in thermal stability data be resolved?

Methodological Answer:

Discrepancies in decomposition temperatures (e.g., 150°C vs. 170°C) arise from differing methodologies:

- TGA vs. DSC: Thermogravimetric analysis (TGA) measures mass loss, while differential scanning calorimetry (DSC) detects phase changes. Combined use clarifies stability thresholds .

- Atmosphere Effects: Oxidative vs. inert conditions alter degradation pathways. For accurate comparisons, standardize N2 purging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.